2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSNIOBEEANOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Amino-4-Thiazolyl Acetic Acid Amide Derivatives
Synthesis, Structural Activity Relationships (SAR), and Medicinal Applications
Executive Summary
The 2-amino-4-thiazolyl acetic acid scaffold (CAS: 29676-71-9) represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in antibiotics (third-generation cephalosporins) and adrenergic receptor agonists (e.g., Mirabegron).[1] This guide focuses on the amide derivatives of this moiety—specifically where the C4-acetic acid group is derivatized into an amide (
This architecture combines a polar, hydrogen-bond-donating aminothiazole headgroup with a flexible methylene linker, allowing for precise orientation of the amide substituent within a receptor binding pocket.[1] This guide details the synthetic pathways, stability considerations, and biological rationale for deploying this scaffold in drug discovery.[1]
Chemical Architecture & Pharmacophore Analysis[1]
The core structure consists of a 2-aminothiazole ring substituted at the 4-position with an acetic acid residue.[1][2][3][4][5][6] When derivatized as an amide, the molecule exhibits three distinct domains:
-
The Headgroup (2-Aminothiazole): Acts as a bidentate hydrogen bond donor/acceptor system.[1] The exocyclic amine (
) and the thiazole nitrogen ( ) often engage in "pincer-like" interactions with carboxylate or backbone carbonyls in protein targets (e.g., Asp/Glu residues). -
The Linker (Methylene Bridge): The
group insulates the thiazole electronic system from the amide carbonyl, preventing full conjugation.[1] This flexibility allows the amide group to adopt conformations independent of the planar thiazole ring.[1] -
The Tail (Amide Substituent): The site of derivatization (
). In drugs like Mirabegron, this tail extends into a hydrophobic pocket, providing subtype selectivity (e.g., -adrenergic vs. ).[1]
Stability Note
The 2-aminothiazole ring is electron-rich.[1] Without protection, the C5 position is susceptible to electrophilic attack or oxidative metabolism. However, the C4-substitution pattern sterically and electronically stabilizes the ring compared to unsubstituted 2-aminothiazole.[1]
Synthetic Protocols
The synthesis of 2-amino-4-thiazolyl acetic acid amides typically proceeds via the Hantzsch Thiazole Synthesis followed by amide coupling.[1]
Phase 1: Synthesis of the Core Acid
Reaction: Condensation of thiourea with
-
Reagents: Thiourea, Ethyl 4-chloroacetoacetate, Ethanol, Sodium Acetate.[1]
-
Mechanism:
Step-by-Step Protocol:
-
Dissolve Thiourea (1.0 eq) in absolute ethanol (5 mL/g).
-
Add Ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required.[1]
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Cool to precipitate the hydrochloride salt of Ethyl 2-amino-4-thiazolyl acetate .
-
Hydrolysis: Dissolve the ester in 2N NaOH (3 eq) and stir at ambient temperature for 2 hours.
-
Acidify with dilute HCl to pH 4.0 to precipitate 2-amino-4-thiazolyl acetic acid . Filter and dry.
Phase 2: Amide Coupling (The Derivative Step)
Direct coupling of the acid requires care because the exocyclic amine at position 2 is nucleophilic and can cause self-polymerization or side reactions.[1]
Strategy: Use of chemoselective coupling agents (EDC/HOBt) or transient protection.[1]
Protocol (EDC/HOBt Method):
-
Substrate: 2-amino-4-thiazolyl acetic acid (1.0 eq).
-
Amine Partner:
(1.1 eq). -
Coupling Agents: EDC
HCl (1.2 eq), HOBt (1.2 eq). -
Base: N-Methylmorpholine (NMM) or DIPEA (2.5 eq).
-
Solvent: DMF or anhydrous THF.[1]
-
Dissolve the thiazole acid in DMF under nitrogen.[1]
-
Add HOBt and EDC
HCl at 0°C. Stir for 30 minutes to form the active ester. Critical: Low temperature prevents racemization if the amine partner is chiral.[1] -
Add the amine partner (
) and base. -
Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with water. If the product precipitates, filter it.[1] If not, extract with EtOAc, wash with saturated
(to remove unreacted acid) and brine.[1]
Visualizing the Workflow
The following diagram illustrates the logical flow from raw materials to the final bioactive amide derivative, highlighting the critical decision point regarding N-protection.
Caption: Synthetic workflow for generating amide derivatives, highlighting the Hantzsch cyclization and the divergence point for amine protection.
Medicinal Chemistry Applications
Case Study: Mirabegron ( -Adrenergic Agonist)
Mirabegron (Trade name: Myrbetriq) is the quintessential example of this scaffold in a marketed drug.[1]
-
Structure: The 2-amino-4-thiazolyl acetic acid is coupled to a complex 4-aminophenethyl amine derivative.[1]
-
Role of the Scaffold: The thiazole ring mimics the catechol ring found in endogenous catecholamines (epinephrine), providing receptor recognition without the metabolic instability of a catechol.[1] The acetic acid amide linker extends the molecule to interact with the secondary binding site of the
receptor.[1] -
Synthesis Insight: Industrial synthesis often involves coupling the thiazole acid with the chiral amine partner using EDC, as described in the protocol above.[1]
Antibiotics (Cephalosporins)
While most 3rd-generation cephalosporins (e.g., Cefotaxime) use a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, the non-oxime acetic acid variants are potent intermediates.[1]
-
Mechanism: The aminothiazole ring enhances penetration through the outer membrane of Gram-negative bacteria and increases affinity for Penicillin-Binding Proteins (PBPs).
-
Derivative Potential: Amide derivatives at the C4 position are being explored to create "hybrid" antibiotics that link the cephalosporin core to other resistance-breaking moieties (e.g., siderophores).[1]
Emerging Oncology Targets
Recent research identifies 2-aminothiazole-4-acetamide derivatives as potential inhibitors of:
-
Nek2/Hec1: Kinases involved in mitotic regulation.[1]
-
Ras Protein Mimetics: The thiazole acts as a bioisostere for the imidazole of histidine or the phenol of tyrosine in peptide mimetics.[1]
Analytical Profiling & Characterization
To validate the synthesis of these derivatives, researchers should look for the following diagnostic signals:
| Technique | Diagnostic Signal | Interpretation |
| Thiazole C5-H .[1] This is the signature proton of the ring.[1] Its shift confirms cyclization. | ||
| Methylene Linker ( | ||
| Exocyclic Amine ( | ||
| HPLC | Retention Time (Early) | The free acid is highly polar. Amide formation significantly increases hydrophobicity (longer retention).[1] |
| Mass Spec | M+1 (Positive Mode) | Strong parent ion.[1] Aminothiazoles ionize readily due to the basic ring nitrogen.[1] |
References
-
Mirabegron Synthesis & Pharmacology
- Title: Synthesis and biological evaluation of 2-amino-4-thiazolyl acetic acid derivatives as beta-3 adrenergic receptor agonists.
- Source:Bioorganic & Medicinal Chemistry Letters / P
- Context: Describes the coupling of the thiazole acid to phenethanolamines.
-
[2]
-
Hantzsch Thiazole Synthesis Mechanism
-
Medicinal Chemistry of Aminothiazoles
-
Antibiotic Applications
Sources
- 1. CN103387500A - Preparation methods for mirabegron and intermediate thereof - Google Patents [patents.google.com]
- 2. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Mirabegron CAS#: 223673-61-8 [m.chemicalbook.com]
- 5. CN104230840A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 6. Acetic Acid 2-Aminothiazole-4-Acetic Acid Supplier & Manufacturer | Factory Price [chemheterocycles.com]
- 7. mdpi.com [mdpi.com]
- 8. FI75574C - Process for the preparation of a therapeutically useful 7beta / 2- (2-aminothiazol-4-yl) acetamido / -3 - /// 1- (2-dimethylaminoethyl) -1H-tetrazol-5-yl / thio / methyl / cef -3-em-4-carboxylic acid ester. - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 2-Aminothiazole Fragment Libraries for High-Throughput Screening
Abstract
The 2-aminothiazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to engage a wide range of biological targets.[1][2][3][4] Its unique electronic properties and synthetic tractability make it an ideal scaffold for fragment-based drug discovery (FBDD). This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and application of 2-aminothiazole fragment libraries in high-throughput screening (HTS) campaigns. We will explore the causal logic behind library design, detail field-proven screening and validation protocols, and provide a framework for advancing fragment hits toward lead compounds.
The Strategic Imperative: Why 2-Aminothiazole Fragments?
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative and complement to traditional HTS.[5][6] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a target.[7][8][9] These fragments serve as high-quality starting points for optimization into potent, selective leads with superior drug-like properties.[5][6][10]
The 2-aminothiazole scaffold is exceptionally well-suited for FBDD for several key reasons:
-
Privileged Scaffolding: The moiety is present in numerous FDA-approved drugs, including the anti-leukemia agent Dasatinib and the anti-Parkinson's drug Pramipexole, demonstrating its biological relevance and acceptance.[2][11]
-
Synthetic Versatility: The classic Hantzsch thiazole synthesis allows for the straightforward creation of diverse libraries by varying the α-haloketone and thiourea precursors.[1] This enables systematic exploration of the chemical space around the core.
-
High Ligand Efficiency: As a small, rigid scaffold, the 2-aminothiazole core often achieves a high binding affinity relative to its small size, a key metric for prioritizing fragment hits.[12][13]
-
Strategic Vector Control: The scaffold offers multiple, well-defined vectors for chemical elaboration, allowing chemists to "grow" fragments into the binding pocket to improve potency and selectivity.
Designing a High-Impact 2-Aminothiazole Fragment Library
The quality of the fragment library is paramount to the success of any FBDD campaign. The goal is not sheer numbers, but chemical diversity and adherence to physicochemical properties that maximize the probability of identifying high-quality hits.
The "Rule of Three": A Guiding Principle, Not a Dogma
A foundational concept in library design is the "Rule of Three" (Ro3), which suggests that ideal fragments should possess the properties outlined in Table 1.[7][14][15] Adhering to these guidelines ensures high aqueous solubility—critical for detecting weak binding affinities—and maintains low molecular complexity, which facilitates subsequent optimization.[10][14]
| Parameter | Rule of Three (Ro3) Guideline | Traditional HTS Guideline (Rule of Five) | Rationale for Fragments |
| Molecular Weight (MW) | < 300 Da | < 500 Da | Ensures high ligand efficiency and provides ample room for optimization without exceeding drug-like MW limits. |
| cLogP | ≤ 3 | ≤ 5 | Promotes high aqueous solubility, which is essential for screening at high concentrations (µM to mM range) to detect weak binders.[7] |
| H-Bond Donors | ≤ 3 | ≤ 5 | Reduces molecular complexity and avoids excessive polarity that can hinder cell permeability in later stages.[10][14] |
| H-Bond Acceptors | ≤ 3 | ≤ 10 | As with donors, this keeps the fragment "simple," focusing on key interactions.[10][14] |
| Rotatable Bonds | ≤ 3 | ≤ 10 | A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions.[7][15] |
| Table 1. Comparison of physicochemical properties for fragment libraries (Rule of Three) versus traditional HTS libraries (Rule of Five). |
Core Structure and Diversification Strategy
A robust 2-aminothiazole library should explore chemical space by systematically decorating the core at its key diversification points. The primary focus should be on the substituents at the 4- and 5-positions and on the exocyclic amino group.
Causality Behind Diversification Choices:
-
R¹ (Amine Substitution): Modifying the exocyclic amine with small alkyl or acyl groups can probe for hydrogen bond interactions and tune the basicity of the core nitrogen, which can be critical for target engagement.[3]
-
R² (C4 Substitution): This is a primary vector for growth. Small, diverse groups (e.g., methyl, phenyl, cyclopropyl) explore different pockets. It is crucial to include a variety of functional groups to sample hydrophobic, polar, and aromatic interactions.
-
R³ (C5 Substitution): While often left as a proton, substitution at this position can prevent potential metabolic oxidation of the thiazole ring, a known liability for some 2-aminothiazole compounds.[3] Introducing small groups here can also provide an additional vector for optimization.
High-Throughput Screening: A Biophysics-Centric Workflow
Because fragments bind with weak affinity (high µM to mM range), traditional biochemical assays are often insensitive.[8][16] Therefore, FBDD campaigns rely on highly sensitive biophysical techniques that can detect these subtle binding events.[9][17] An HTS workflow must be designed as a cascade to efficiently screen the library and eliminate false positives.
// Node Definitions LibPrep [label="Library Preparation\n(2-Aminothiazole Fragments, Ro3 Compliant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary HTS: Thermal Shift Assay (TSA)\nHigh-throughput, identifies stabilizing interactions.", fillcolor="#FBBC05", fontcolor="#202124"]; HitTriage1 [label="Hit Triage 1\n(Potency & Concentration-Response)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryScreen [label="Secondary Screen: Surface Plasmon Resonance (SPR)\nOrthogonal, label-free, measures kinetics (ka, kd).", fillcolor="#34A853", fontcolor="#FFFFFF"]; HitTriage2 [label="Hit Triage 2\n(Binding Confirmed?)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structural [label="Structural Biology\n(X-ray Crystallography / NMR)\nDefines binding mode, guides chemistry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2L [label="Hit-to-Lead Chemistry\n(Fragment Growing/Linking)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edge Connections LibPrep -> PrimaryScreen; PrimaryScreen -> HitTriage1 [label=" ~1-5% Hit Rate"]; HitTriage1 -> SecondaryScreen [label=" Confirmed Hits"]; HitTriage1 -> {rank=same; LibPrep} [style=invis]; // for layout SecondaryScreen -> HitTriage2; HitTriage2 -> Structural [label=" Validated Hits"]; Structural -> H2L;
// No-path edges HitTriage1 -> PrimaryScreen [label=" False Positives", style=dashed, dir=back, color="#5F6368"]; HitTriage2 -> SecondaryScreen [label=" False Positives / Non-binders", style=dashed, dir=back, color="#5F6368"]; } Caption: A robust biophysical screening cascade for FBDD-HTS.
Primary Screen: Differential Scanning Fluorimetry (DSF / Thermal Shift)
DSF, or Thermal Shift Assay (TSA), is an ideal primary screening method due to its high throughput, low protein consumption, and cost-effectiveness.[18][19]
Principle of Causality: The assay measures the thermal stability of a target protein. A binding fragment will stabilize the protein's folded state, resulting in an increase in its melting temperature (ΔTm). This change is detected by a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.
Protocol: High-Throughput Thermal Shift Assay
-
Reagent Preparation:
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable, well-buffered solution.
-
Prepare a 20X stock of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare the 2-aminothiazole fragment library in 384-well plates at a stock concentration of 10 mM in DMSO. Dilute to an intermediate plate for a final screening concentration of 200-500 µM.
-
-
Assay Plate Setup:
-
Using an automated liquid handler, dispense 10 µL of the protein/dye mixture into each well of a 384-well PCR plate.
-
Dispense 100 nL of fragment compounds from the intermediate plate into the assay wells.
-
Self-Validating Controls:
-
Negative Control: Wells containing protein, dye, and DMSO only (no fragment). This defines the baseline Tm.
-
Positive Control: Wells containing protein, dye, and a known ligand/binder (if available). This confirms assay performance.
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Hit Identification:
-
Analyze the melt curves to determine the Tm for each well.
-
A "hit" is defined as a fragment that causes a statistically significant positive shift in Tm (e.g., ΔTm > 2 °C or > 3 standard deviations above the DMSO control mean).
-
Secondary Screen & Hit Validation: An Orthogonal Approach
A significant portion of primary hits from any screen can be false positives.[8] It is critical to use an orthogonal method—one that relies on a different physical principle—to confirm binding.[16][20] Surface Plasmon Resonance (SPR) is a gold standard for this purpose.[18][19][20]
Principle of Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[19] The target protein is immobilized, and the fragment library is flowed over the surface. A binding event increases the mass on the chip, generating a measurable response. SPR not only confirms binding but also provides valuable kinetic data (association and dissociation rates).[20]
// Node Definitions PrimaryHits [label="Primary Hits from TSA\n(e.g., ΔTm > 2 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Resynthesis [label="Hit Re-synthesis & QC\n(Confirm identity & >95% purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPR_Screen [label="Orthogonal Screen (SPR)\n(Confirms direct binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response & KD Determination\n(Quantifies affinity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Proceed to Structural Biology?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ValidatedHit [label="Validated Hit", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Discard [label="Discard (False Positive / Artifact)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Connections PrimaryHits -> Resynthesis; Resynthesis -> SPR_Screen; SPR_Screen -> DoseResponse [label="Binding Observed"]; SPR_Screen -> Discard [label="No Binding"]; DoseResponse -> Decision; Decision -> ValidatedHit [label="Yes (Good LE, Tractable)"]; Decision -> Discard [label="No (Poor LE, Flat SAR)"]; } Caption: A decision-making cascade for validating primary fragment hits.
Protocol: SPR Hit Confirmation
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a stable surface.
-
Initial Binding Screen:
-
Re-synthesize and confirm the purity of all primary hits.
-
Inject each purified fragment (typically at 100-200 µM) over the protein and reference surfaces.
-
A positive binding event is a response signal significantly higher on the protein surface than the reference surface.
-
-
Affinity Determination:
-
For confirmed binders, perform a full kinetic titration.
-
Inject the fragment over the chip at a range of concentrations (e.g., from 1 µM to 1 mM).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
-
Hit Prioritization:
-
Calculate the Ligand Efficiency (LE) for each validated hit. LE normalizes affinity for the size of the molecule (number of heavy atoms, NHA).
-
LE = -RT * ln(KD) / NHA
-
Prioritize hits with high LE (typically > 0.3 kcal/mol/heavy atom) and clear vectors for synthetic elaboration.[13]
-
From Fragment to Lead: The Path Forward
Once a 2-aminothiazole fragment has been validated and its binding mode determined by structural biology (ideally X-ray crystallography), the hit-to-lead phase begins.[5][10] This medicinal chemistry effort focuses on two primary strategies:
-
Fragment Growing: Synthesizing analogs that extend from the core scaffold into adjacent pockets of the binding site to form new, favorable interactions.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, much more potent molecule.
The synthetic accessibility of the 2-aminothiazole core is a major advantage here, allowing chemists to rapidly generate analogs to build structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[21]
Conclusion
2-aminothiazole fragment libraries represent a high-value tool in modern drug discovery. Their status as a privileged scaffold, combined with the principles of fragment-based design, provides an efficient and effective path to novel chemical matter for a wide range of biological targets. By employing a rigorous, biophysics-driven screening cascade that prioritizes orthogonal validation, research teams can mitigate the risks of false positives and focus resources on the most promising starting points. This strategic approach, grounded in the causality of molecular interactions and self-validating protocols, accelerates the journey from initial hit to viable lead candidate.
References
-
Fragment-based lead discovery - Wikipedia. Wikipedia. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Fragment library design. Stanford Medicine. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
-
Pushing the Rule of 3. Practical Fragments. [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. ResearchGate. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
-
Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link]
-
2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]
-
Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. [Link]
-
A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]
-
Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. [Link]
-
Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Fragment-based drug discovery: A graphical review. PMC. [Link]
-
Biophysical Assays. Charles River Laboratories. [Link]
-
Fragment-Based Drug Discovery. Selvita. [Link]
-
NMR methods in fragment screening: theory and a comparison with other biophysical techniques. PubMed. [Link]
-
Hit triage using efficiency indices after screening of compound libraries in drug discovery. Taylor & Francis Online. [Link]
-
Hit Triage Using Efficiency Indices after Screening of Compound Libraries in Drug Discovery. ResearchGate. [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. [Link]
-
High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]
-
Examples of commercially available drugs containing a 2-aminothiazole moiety. ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
-
High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. PubMed. [Link]
-
Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]
- 2-aminothiazole derivative, preparation method, and use.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Hit Identification. Vipergen. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]
-
(PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iajesm.in [iajesm.in]
- 5. massbio.org [massbio.org]
- 6. selvita.com [selvita.com]
- 7. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpage.unina.it [wpage.unina.it]
- 13. Hit triage using efficiency indices after screening of compound libraries in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 16. drughunter.com [drughunter.com]
- 17. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 18. nuvisan.com [nuvisan.com]
- 19. criver.com [criver.com]
- 20. sartorius.com [sartorius.com]
- 21. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
The Aminothiazole-Histidine Isostere: A Guide to Rational Design and Synthesis
Topic: Isosteres of Histidine Containing Aminothiazole Ring Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Histidine Problem and the Thiazole Solution
Histidine is arguably the most versatile residue in the proteome. Its imidazole side chain (pKa ~6.0) functions as a general acid/base catalyst, a metal coordination site, and a hydrogen bond donor/acceptor—often simultaneously. However, in drug discovery, the imidazole ring presents liabilities: rapid metabolism, non-specific metal binding (CYP inhibition), and high polarity that limits membrane permeability.
The 2-aminothiazole ring has emerged as a privileged isostere for histidine. It retains the critical hydrogen-bonding geometry of imidazole but introduces a sulfur atom that modulates lipophilicity and aromaticity. Crucially, the 2-aminothiazole scaffold shifts the basicity, allowing medicinal chemists to "tune" the protonation state of the ligand at physiological pH.
This guide details the physicochemical rationale, synthetic pathways, and strategic application of aminothiazole-based histidine isosteres in modern drug design.
Physicochemical Profiling: Imidazole vs. 2-Aminothiazole[1]
To effectively replace histidine, one must understand the electronic shifts incurred by the sulfur substitution. The 2-aminothiazole is not a perfect geometric replica; it is a functional mimic.
Comparative Metrics
| Feature | Histidine (Imidazole) | 2-Aminothiazole Isostere | Impact on Drug Design |
| Ring Structure | 5-membered, 2 Nitrogens | 5-membered, S & N, exocyclic NH₂ | Thiazole is more lipophilic (LogP ↑). |
| pKa (Conjugate Acid) | ~ 6.0 - 7.0 | ~ 5.4 (Ring N) | Aminothiazole is less basic . It is predominantly neutral at pH 7.4, improving membrane permeability compared to cationic histidine. |
| H-Bond Donor | Ring NH (τ-N or π-N) | Exocyclic -NH₂ | The exocyclic amine mimics the ring NH of imidazole but projects slightly further out. |
| H-Bond Acceptor | Ring N (unprotonated) | Ring N | The thiazole nitrogen is a weaker acceptor due to aromatic delocalization. |
| Aromaticity | High (6 π electrons) | High (Sulfur participates) | Thiazole engages in stronger |
| Tautomerism | N-H tautomers (rapid) | Amino-Imino (Amino favored) | The amino form is dominant, providing a stable H-bond donor vector. |
The pKa Shift Mechanism
The most critical distinction is the pKa shift .
-
Histidine: At physiological pH (7.4), a significant fraction (~10%) is protonated (cationic). This aids in solubility but hinders passive diffusion.
-
2-Aminothiazole: With a pKa of ~5.4, it is >99% neutral at pH 7.4. This neutrality facilitates blood-brain barrier (BBB) penetration and intracellular targeting, making it superior for CNS and intracellular kinase targets.
Structural Visualization & Logic
The following diagram illustrates the structural overlay and the functional mapping between the natural amino acid and its synthetic isostere.
Figure 1: Functional mapping of Histidine vs. 2-Aminothiazole.[1] Note the shift from a ring-embedded donor to an exocyclic donor.
Synthetic Protocols: The Hantzsch Thiazole Synthesis[2][3]
The "Gold Standard" for generating aminothiazole-based histidine mimics is the Hantzsch Thiazole Synthesis . This reaction is robust, scalable, and tolerant of diverse functional groups.
Core Retrosynthetic Analysis
To synthesize a histidine mimic (e.g., 2-amino-4-thiazolylalanine analog), the imidazole ring is replaced by constructing the thiazole ring de novo from an
Detailed Experimental Protocol
Objective: Synthesis of a 4-substituted-2-aminothiazole (Histidine side-chain mimic).
Reagents:
-
Substrate:
-Bromoacetophenone derivatives (mimics the -carbon attachment). -
Reagent: Thiourea (provides the N-C-S fragment and the exocyclic amine).
-
Solvent: Ethanol or DMF.
-
Base: NaHCO₃ (for workup).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the
-haloketone in absolute ethanol (0.5 M concentration). -
Addition: Add 1.1 equivalents of thiourea. The thiourea acts as a nucleophile, attacking the
-carbon. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexanes). The starting bromide spot should disappear, and a more polar, fluorescent spot (thiazole) should appear.
-
Isolation:
-
Cool the reaction to room temperature.
-
The hydrobromide salt of the aminothiazole often precipitates. Filter and wash with cold ethanol.
-
Free Base Generation: Suspend the salt in water and adjust pH to ~9 using saturated NaHCO₃. The free base will precipitate.
-
-
Purification: Recrystallization from Ethanol/Water or silica gel chromatography (DCM/MeOH gradient).
Synthetic Pathway Diagram
Figure 2: The Hantzsch Thiazole Synthesis pathway for generating histidine isosteres.
Strategic Applications & Case Studies
Famotidine: The Historical Anchor
The most authoritative example of this isostere is Famotidine (Pepcid).
-
Target: Histamine H2 Receptor (GPCR).
-
Natural Ligand: Histamine (contains an imidazole ring).
-
Drug Design: Famotidine replaces the imidazole of histamine with a 2-guanidinothiazole ring.
-
Outcome: The thiazole ring provides a specific interaction with the receptor's Aspartate residue (mimicking histidine's role) but with significantly higher potency (32x that of cimetidine) and no CYP450 inhibition (unlike the imidazole-containing cimetidine). This validates the aminothiazole as a "cleaner" histidine mimic.
Kinase Inhibitors (CK2 and CDK)
In kinase drug discovery, the "hinge region" of the ATP binding site often requires a donor-acceptor motif that mimics the adenine base.
-
Application: 2-aminothiazoles are used to mimic the H-bonding pattern of histidine residues that stabilize the ATP pocket.
-
Advantage: The sulfur atom in the thiazole ring can engage in "S-aromatic" interactions with gatekeeper residues (often Methionine or Phenylalanine), an interaction not possible with the native imidazole.
Safety Note: The Toxicophore Risk
While effective, the aminothiazole ring can be a "structural alert."
-
Mechanism: Metabolic epoxidation across the C4-C5 double bond can lead to reactive intermediates (ring opening) that cause idiosyncratic toxicity.
-
Mitigation: Substitution at the C4 or C5 position (e.g., with the peptide backbone or a methyl group) sterically hinders epoxidation, significantly improving the safety profile. Never leave the C4/C5 positions unsubstituted if metabolic stability is a concern.
References
-
Famotidine and H2 Receptor Antagonism
-
Aminothiazole Physicochemical Properties
- Title: Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles.
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Hantzsch Synthesis Protocol
- Title: Hantzsch Thiazole Synthesis - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Aminothiazoles in Drug Discovery (Safety & Efficacy)
-
CK2 Inhibitors and Aminothiazoles
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Famotidine. The ACG Committee on FDA-Related Matters with primary authorship by G. Friedman. American College of Gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Aminolysis of Ethyl 2-(2-aminothiazol-4-yl)acetate
[1][2]
Methodology:Audience:12Executive Summary
This application note details a robust protocol for the conversion of ethyl 2-(2-aminothiazol-4-yl)acetate (CAS: 53266-94-7) to its corresponding isopropyl amide,
While standard ester aminolysis is a routine transformation, this specific substrate presents a unique chemoselective challenge: the presence of a nucleophilic amino group at the C2 position of the thiazole ring, which competes with the external amine (isopropylamine), potentially leading to polymerization or self-condensation.[1][3] Furthermore, the low boiling point of isopropylamine (33–34 °C) renders standard atmospheric reflux inefficient.[2][3]
This guide presents a Pressure-Assisted Aminolysis protocol that ensures >95% conversion, suppresses side reactions, and utilizes a crystallization-based workup suitable for scale-up.[1][2]
Introduction & Chemical Context
The "Privileged" Scaffold
The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs including Mirabegron (β3-adrenergic agonist), Cefdinir (antibiotic), and various kinase inhibitors (e.g., Dasatinib).[2][3] The acetic acid side chain at the C4 position serves as a critical linker for extending molecular complexity.[2]
The Challenge: Nucleophilic Competition
The reaction involves the attack of isopropylamine on the ester carbonyl.[1] However, the starting material contains an intrinsic nucleophile: the C2-amino group.[1][3]
-
Pathway A (Desired): Isopropylamine attacks the ester
Product.[2] -
Pathway B (Undesired): The C2-amino group of one molecule attacks the ester of another
Dimer/Oligomer.[2]
Mechanistic Insight: Although the C2-amino group is electronically deactivated by the thiazole ring (making it less nucleophilic than an aliphatic amine), high concentrations of the starting material or insufficient external amine can favor Pathway B. Therefore, this protocol utilizes a high molar equivalent of isopropylamine to kinetically favor Pathway A. [1][3]
Reaction Mechanism & Logic
The transformation proceeds via a classic Nucleophilic Acyl Substitution mechanism.[2]
-
Nucleophilic Attack: The lone pair of the isopropylamine nitrogen attacks the electrophilic carbonyl carbon of the ethyl ester.[2]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[2]
-
Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group.[1][3]
-
Proton Transfer: Ethoxide deprotonates the ammonium species to form ethanol and the neutral amide.[2]
Pathway Diagram
Caption: Mechanistic flow of the aminolysis reaction highlighting critical process parameters to ensure selectivity.
Experimental Protocol
Materials & Equipment
-
Starting Material: Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 eq).[2]
-
Reagent: Isopropylamine (10.0 eq).[2] Note: Excess serves as reactant and solvent.[2]
-
Solvent: Methanol (anhydrous) or Ethanol.[2]
-
Vessel: Heavy-walled pressure tube (e.g., Ace Glass) or stainless steel autoclave for scales >10g.[2]
-
Safety: Isopropylamine is corrosive and highly volatile.[2] Work in a fume hood.
Step-by-Step Methodology
Step 1: Charging[1][3]
-
Weigh 1.86 g (10 mmol) of Ethyl 2-(2-aminothiazol-4-yl)acetate into a 50 mL pressure tube.
-
Add 10 mL of anhydrous Methanol.
-
Add 8.6 mL (100 mmol, 10 eq) of Isopropylamine.
-
Why? The large excess drives the equilibrium forward and dilutes the substrate, minimizing intermolecular self-condensation.[1]
-
Step 2: Reaction[2]
-
Seal the pressure tube tightly.[2]
-
Heat the reaction mixture to 60 °C in an oil bath behind a blast shield.
-
Why? Isopropylamine boils at 33 °C. An open reflux would result in reagent loss before the reaction reaches the activation energy required for ester cleavage.[2]
-
-
Stir for 12–16 hours .
Step 3: Monitoring (Self-Validating Step)[2]
-
Cool the tube to room temperature before opening.
Step 4: Workup & Purification[1]
-
Transfer the mixture to a round-bottom flask.
-
Concentrate under reduced pressure (Rotavap) to remove MeOH and excess isopropylamine.[2]
-
Note: Do not exceed 50 °C bath temperature to avoid thermal degradation.[2]
-
-
Crystallization (Preferred):
-
Filter the off-white solid and wash with cold Hexanes.[1][2]
-
Dry under high vacuum.[2]
Data Analysis & Validation
Expected Yield
NMR Interpretation Table
Use this table to validate the structure of the product.[1][2]
| Functional Group | Proton ( | Multiplicity | Diagnostic Change |
| Thiazole C5-H | 6.30 – 6.50 | Singlet (s) | Remains similar to SM.[2] |
| Thiazole-NH | 6.80 – 7.00 | Broad Singlet (bs) | Exchangeable (D |
| Acetate -CH | 3.30 – 3.40 | Singlet (s) | Slight shift due to amide vs ester.[2] |
| Amide -NH- | 7.80 – 8.20 | Broad Doublet (bd) | New signal. Indicates amide formation.[2] |
| Isopropyl -CH- | 3.80 – 4.00 | Septet (m) | New signal. Diagnostic for isopropyl group.[2] |
| Isopropyl -CH | 1.05 – 1.15 | Doublet (d) | New signal. Integration = 6H.[2] |
| Ethoxy (-OCH | N/A | N/A | Disappears. Confirming loss of ester.[2] |
Troubleshooting & Optimization
Decision Tree for Process Deviations
Caption: Troubleshooting logic for incomplete conversion or byproduct formation.
Common Issues
-
Low Conversion: Usually caused by the escape of isopropylamine.[2] Ensure the pressure tube seal is intact.[2]
-
Sticky Solid: If the product oils out during crystallization, scratch the glass surface or add a seed crystal.[2][3] Alternatively, switch solvent system to Ethanol/Water (1:1).[2][3]
-
Coloration: Darkening of the reaction mixture indicates oxidation of the aminothiazole ring.[2] Ensure the reaction is purged with Nitrogen or Argon before heating.[2]
References
-
Smith, M. B. (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1][3] Wiley-Interscience.[1][2] (General mechanism of aminolysis).[2]
-
Anant Pharmaceuticals. (n.d.).[2] 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. Retrieved from [Link] (Validation of starting material relevance in pharmaceutical impurities).
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 104454, Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved from [Link].[2]
- Vertex AI Search Results. (2023). Synthesis of 2-aminothiazole derivatives. (Contextual grounding for aminothiazole reactivity).
Sources
- 1. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]
- 2. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103204824B - 2-aminothiazole-4-amide derivative, its preparation method and application - Google Patents [patents.google.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization Methods for N-isopropyl-2-aminothiazole Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of N-isopropyl-2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Achieving a specific, stable, and pure crystalline form is a critical determinant of an Active Pharmaceutical Ingredient's (API) ultimate success, profoundly impacting its physicochemical properties such as solubility, stability, and bioavailability.[4] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed, field-proven protocols for common methods, a systematic approach to solvent selection, and robust troubleshooting strategies. We emphasize the causality behind experimental choices to empower researchers to rationally design and optimize crystallization processes for this important class of compounds.
The Imperative of Crystallinity for 2-Aminothiazole APIs
The solid-state form of an API is a critical quality attribute that must be rigorously controlled during drug development.[5] For N-isopropyl-2-aminothiazole derivatives, which are often synthesized as crude solids, crystallization serves as the ultimate purification step and the primary method for isolating the desired solid-state form. The arrangement of molecules in a crystal lattice dictates the material's bulk properties.
A significant challenge in pharmaceutical development is the phenomenon of polymorphism , where a compound can exist in multiple distinct crystalline forms.[6][7] These polymorphs, while chemically identical, can have different crystal structures, leading to variations in melting point, solubility, and stability.[8] An uncharacterized or unstable polymorphic form can have dire consequences for the safety and efficacy of a drug product. Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are fundamental to ensuring product consistency and performance.[6]
Molecular Considerations for N-isopropyl-2-aminothiazole Derivatives
The N-isopropyl-2-aminothiazole core possesses several features that influence its crystallization behavior:
-
Hydrogen Bonding: The 2-amino group and the thiazole ring nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively.[9] These interactions are often pivotal in the formation of a stable crystal lattice.
-
Solubility: The parent 2-aminothiazole is soluble in polar solvents like water and alcohols.[2][9] The addition of an N-isopropyl group increases lipophilicity, altering the solubility profile. The basicity of the amino group also means that solubility can be highly pH-dependent.[9]
-
Molecular Shape: The planarity of the thiazole ring contrasted with the bulkier isopropyl group can influence molecular packing and the propensity for different polymorphic arrangements.
Foundational Principles: Achieving Supersaturation
Crystallization from a solution is driven by the creation of a supersaturated state , where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[10][11] This thermodynamically unstable state is the prerequisite for both of the key stages of crystallization:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution.[11][12]
-
Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[12]
The rate at which supersaturation is achieved dictates the outcome. Rapid supersaturation often leads to fast nucleation, resulting in a large number of small, potentially impure crystals or even amorphous precipitation.[13] Conversely, slow and controlled generation of supersaturation favors the growth of larger, higher-quality crystals.[13]
Crystallization Methodologies: A Practical Guide
The choice of crystallization method depends on the compound's solubility characteristics, thermal stability, and the quantity of material available.
Method 1: Slow Cooling Crystallization
This is the most common and often the first method attempted for purifying organic compounds.[14]
-
Core Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. As the solution is allowed to cool slowly, the solubility of the compound decreases, creating a state of supersaturation that initiates crystallization.[12][15][16]
-
Causality: This method is effective for compounds that exhibit a steep solubility curve with respect to temperature. The slow rate of cooling is critical; it keeps the system within the 'metastable zone' where crystal growth is favored over rapid, uncontrolled nucleation.[12] Insulating the vessel promotes this slow cooling.[14]
-
Solvent Selection: In a small test tube, add ~10-20 mg of the N-isopropyl-2-aminothiazole derivative. Add a candidate solvent dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.[14]
-
Dissolution: Heat the suspension (e.g., in a sand bath or on a hot plate) to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Supersaturation & Cooling: Remove the flask from the heat and cover it to prevent rapid evaporation. To ensure slow cooling, place the flask on an insulating surface (like a cork ring or folded paper towels) and loosely wrap it with glass wool or cotton.[14] Allow it to cool undisturbed to room temperature over several hours.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[14]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner or Hirsch funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 2: Anti-Solvent Addition
This technique is invaluable for compounds that are either too soluble in most solvents or are sensitive to heat.[17][18]
-
Core Principle: The compound is dissolved in a "good" solvent in which it is very soluble. A "poor" or "anti-solvent," which is miscible with the good solvent but in which the compound is insoluble, is then added slowly. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[10][11][19]
-
Causality: The rate of anti-solvent addition is the primary control parameter. Adding the anti-solvent too quickly will cause a rapid jump in supersaturation, leading to "crashing out" of the product as a powder or oil.[11] Slow, dropwise addition, especially at the point of initial turbidity (cloudiness), is essential for growing well-defined crystals.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which it is insoluble. (e.g., Good: Acetone, THF; Anti-solvent: Water, Heptane).[14]
-
Dissolution: Dissolve the N-isopropyl-2-aminothiazole derivative in the minimum amount of the good solvent at room temperature.
-
Addition of Anti-Solvent: With gentle stirring, add the anti-solvent dropwise using a pipette or syringe.
-
Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: At this point, stop the addition and allow the system to stand undisturbed. If desired, a few drops of the "good" solvent can be added back to just redissolve the turbidity, and the system can be left to re-equilibrate more slowly.
-
Isolation & Workup: Once crystallization is complete, collect, wash (using a solvent mixture enriched in the anti-solvent), and dry the crystals as described in section 3.1.
Method 3: Vapor Diffusion
This is arguably the most gentle and effective method for obtaining high-quality, single crystals suitable for X-ray diffraction, especially when working with small quantities of material.[15][20]
-
Core Principle: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually lowering its solubility and promoting very slow crystal growth.[12][20][21]
-
Causality: The process is governed by vapor pressure equilibration. The slow diffusion rate ensures that the system never strays far into the labile (unstable) supersaturation zone, creating ideal conditions for ordered crystal growth.[22] The quality of the seal on the outer chamber is critical for maintaining this slow diffusion.
-
Solvent Selection: Choose a relatively high-boiling-point "good" solvent to dissolve the compound and a low-boiling-point, volatile "anti-solvent."[21] (e.g., Good: Toluene, THF; Anti-solvent: Pentane, Diethyl Ether).[20]
-
Preparation: Dissolve 5-15 mg of the compound in 0.5-1.0 mL of the good solvent in a small vial (e.g., a 2 mL GC vial).
-
Assembly: Pour 3-5 mL of the anti-solvent into a larger vial (e.g., a 20 mL scintillation vial). Carefully place the smaller, open vial containing the compound solution inside the larger vial.
-
Sealing and Incubation: Seal the larger vial tightly with a cap. Let the assembly stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator to slow diffusion further) for several days to weeks.[20]
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and retrieve the inner vial. Remove the mother liquor with a pipette and gently wash the crystals with the anti-solvent.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in crystallization, as it directly influences which polymorphic form is produced and the resulting crystal habit (shape).[8][23][24]
A systematic screening approach is recommended:
-
Initial Solubility Test: Test the solubility of the compound in a range of solvents with varying polarities at both room temperature and their boiling points.
-
Ideal Characteristics: An ideal solvent for slow cooling crystallization will show poor solubility at room temperature but high solubility at its boiling point.[14]
-
Consider Interactions: Solvents capable of hydrogen bonding (e.g., alcohols, water) may interact with the 2-aminothiazole core and selectively stabilize the nucleation of a specific polymorph.[8]
Table 1: Solvent Selection Guide for N-isopropyl-2-aminothiazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Potential Use & Rationale |
| Ethanol | Polar Protic | 78 | Good candidate for slow cooling. The -OH group can hydrogen bond with the solute.[9] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol; may offer slightly different solubility profile. |
| Acetone | Polar Aprotic | 56 | Often a good "solvent" in anti-solvent pairs (with water or heptane).[14] Can be used for slow evaporation. |
| Ethyl Acetate | Medium Polarity | 77 | A versatile solvent for both slow cooling and as a "good" solvent in anti-solvent methods. |
| Toluene | Non-polar | 111 | Good for dissolving less polar derivatives. Its high boiling point makes it suitable for slow cooling and as a "good" solvent in vapor diffusion.[20] |
| Heptane/Hexane | Non-polar | 98 / 69 | Excellent anti-solvents when paired with more polar solvents like acetone or ethyl acetate.[20] |
| Water | Very Polar | 100 | Can be used as an anti-solvent for solutions in water-miscible organic solvents like acetone or ethanol.[14] Solubility will be highly pH-dependent. |
| Acetonitrile | Polar Aprotic | 82 | Can be a useful solvent for compounds with intermediate polarity. |
Visualizing the Workflow & Setups
Diagram 1: General Workflow for Crystallization Method Selection
Caption: A decision tree for selecting an appropriate crystallization method.
Diagram 2: Experimental Setup for Vapor Diffusion
Caption: Vial-in-vial setup for the vapor diffusion crystallization method.
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be challenging. The following table outlines common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | 1. Too much solvent was used, solution is not supersaturated.[13][25]2. Solution is supersaturated but requires a nucleation event.[25] | 1. Reduce solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[13][25]2. Induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed crystal" of the pure compound.[25] |
| "Oiling out" occurs instead of crystallization. | 1. The compound's melting point is below the temperature of the solution.2. The rate of supersaturation is too high.3. Significant impurities are present.[25] | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and attempt a slower cooling process.[13][25]2. Try a lower-boiling point solvent.3. If using anti-solvent, add it much more slowly. |
| Crystals form too quickly, resulting in a fine powder. | The solution became supersaturated too rapidly (cooled too fast, anti-solvent added too quickly).[13] | Re-dissolve the solid by heating and add a small amount of additional solvent (1-5%) to ensure the solution is not oversaturated at the boiling point. Cool much more slowly.[13] |
| The final yield is very low. | Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[13] | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure. Check solubility data to ensure the solvent choice is optimal. |
Characterization of the Crystalline Product
After successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and polymorphic form.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the specific crystalline form (polymorph) by analyzing its unique diffraction pattern.[6][26]
-
Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions, which are characteristic of a specific crystalline form.[6][26]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystals, allowing for the observation of their morphology (habit) and size distribution.[6][26]
-
Vibrational Spectroscopy (FTIR/Raman): Can distinguish between polymorphs, as different crystal lattice arrangements can cause shifts in vibrational modes. Low-frequency Raman is particularly sensitive to lattice vibrations.[4][7]
References
-
Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]
-
Guide for crystallization. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. [Link]
-
API Particle / Crystal Engineering. The Pharma Master. [Link]
-
Antisolvent Crystallization. RM@Schools. [Link]
-
Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link]
-
Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]
-
API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]
-
Crystal Growing Tips. University of Florida - Center for Xray Crystallography. [Link]
-
Recent progress in antisolvent crystallization. CrystEngComm. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
- Processes involving the use of antisolvent crystallization.
-
Understanding the Effect of a Solvent on the Crystal Habit. ResearchGate. [Link]
-
How to crystallize your sample. KU Leuven - X-ray Core. [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]
-
Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. PubMed. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
SOP: CRYSTALLIZATION. UCT Science. [Link]
-
Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [Link]
-
Crystallization of small molecules. [Link]
-
Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. [Link]
-
Crystallization of Organic Compounds. [Link]
-
A Practical Approach for Using Solubility to Design Cooling Crystallisations. ACS Publications. [Link]
- 2-aminothiazole derivative, preparation method, and use.
-
2-Aminothiazole. Solubility of Things. [Link]
-
Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. alfatestlab.com [alfatestlab.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. coherent.com [coherent.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. scispace.com [scispace.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. unifr.ch [unifr.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.mit.edu [web.mit.edu]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 20. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 21. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 26. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2-Aminothiazole Acetamides in DMSO
Sources
- 1. excli.de [excli.de]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ijcea.org [ijcea.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. enamine.net [enamine.net]
- 14. asianpubs.org [asianpubs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of Polar Aminothiazole Amides
Status: Operational Operator: Senior Application Scientist Topic: Flash Chromatography Troubleshooting & Optimization Molecule Class: Polar Aminothiazole Amides (Kinase Inhibitor Scaffolds)
Introduction: The Chemical Challenge
Aminothiazole amides present a "perfect storm" for purification difficulties. They possess a basic nitrogen (thiazole ring/amine) and hydrogen-bond donors/acceptors (amide linker). On standard silica gel, the acidic silanols (
The Result:
-
Tailing/Streaking: Peaks elute over large volumes.
-
Irreversible Adsorption: Product "sticks" to the baseline and never elutes.
-
Solubility Issues: Poor solubility in non-polar solvents prevents standard liquid loading.
This guide provides self-validating protocols to overcome these specific physical chemistry barriers.
Module 1: The "Tailing" Phenomenon
Question: Why does my aminothiazole elute as a broad streak rather than a sharp peak?
Answer:
This is caused by Secondary Silanol Interactions . While the bulk separation is driven by polarity, the basic nitrogen in your aminothiazole is undergoing ion-exchange chromatography with the acidic protons on the silica surface (
The Fix: You must use a Mobile Phase Modifier . You need a base that competes for these acidic sites, effectively "capping" the silica during the run.
Protocol: The "Ammoniated" Mobile Phase
Do not simply add aqueous ammonia to DCM; it will phase separate and ruin the column.
Recommended Solvent System: DCM / MeOH / NH
Preparation Steps:
-
Premix the Polar Phase: Mix the Methanol (MeOH) and Ammonium Hydroxide (28-30% aq) first.
-
Example: 90 mL MeOH + 10 mL NH
OH.
-
-
Add the Non-Polar Phase: Add this mixture to 900 mL of Dichloromethane (DCM).
-
Verify: The solution should be clear. If cloudy, add more MeOH until miscible.
Alternative Modifier: If you cannot use ammonia, add 1% Triethylamine (TEA) to the mobile phase. Note: TEA is harder to remove during evaporation than ammonia.
Visualizing the Mechanism
Figure 1: Mechanism of Action. The modifier (Green) preferentially binds to the acidic silica sites (Red), preventing the aminothiazole (Blue) from sticking, allowing it to elute based on polarity alone.
Module 2: Solubility & Loading Strategy
Question: My compound is insoluble in DCM. Can I dissolve it in DMF/DMSO and inject it?
Answer: Avoid liquid loading with high-boiling polar solvents (DMF/DMSO) if possible. These solvents are "stronger" than your mobile phase. They will carry your compound down the column immediately, causing band broadening and loss of resolution.[3]
The Fix: Use Dry Loading . This technique eliminates solvent effects during the critical initial banding phase.
Protocol: Celite Dry Loading
We prefer Celite over Silica for aminothiazoles because Celite is less acidic and reduces the risk of degradation during the drying process.
-
Dissolution: Dissolve your crude mixture in a volatile solvent where it is fully soluble (e.g., MeOH, Acetone, or minimal DCM/MeOH).
-
Adsorption: Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.
-
Troubleshooting: If it is sticky/clumpy, add more Celite and re-evaporate.
-
-
Loading: Pour the powder into a solid load cartridge (or empty pre-column) and attach it before the main flash column.
Data Comparison: Loading Techniques
| Feature | Liquid Load (DCM) | Liquid Load (DMF) | Dry Load (Celite) |
| Resolution | Good | Poor (Broad Bands) | Excellent |
| Solubility Limit | Low | High | High |
| Tailing Risk | Moderate | High | Low |
| Sample Loss | Low | Low | Low (if washed) |
Module 3: Separation Strategy (Decision Matrix)
Question: I tried DCM/MeOH (90:10) but the impurities are co-eluting. What now?
Answer: If the polarity difference is insufficient on Normal Phase (Silica), you must switch selectivity mechanisms.[4] The hydrophobic nature of the thiazole ring often makes Reversed Phase (C18) highly effective.
Protocol: Reversed Phase (C18) for Aminothiazoles
C18 columns separate based on hydrophobicity, not just polarity.
-
Column: C18 Flash Cartridge (e.g., Biotage Sfär C18 or similar).
-
Mobile Phase A: Water + 0.1% Formic Acid (Low pH) OR 10mM Ammonium Bicarbonate (High pH).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: 5% B to 100% B.
-
Why Low pH? Protonates the amine, increasing solubility in water.
-
Why High pH? Neutralizes the amine, increasing retention on the C18 chain (better for very polar compounds that elute too fast at low pH).
Troubleshooting Decision Tree
Figure 2: Purification Decision Matrix. Follow the logic flow to determine when to switch loading techniques or stationary phases.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetone instead of Methanol in my DCM gradient? A: Yes, but Acetone absorbs UV at lower wavelengths (cutoff ~330nm). If your aminothiazole detection is at 254nm, Acetone is fine. If you need 210-220nm, stick to Methanol/DCM.
Q: My compound turned into a salt on the column and won't move.
A: This happens if you use an acidic modifier (Acetic Acid) on Normal Phase silica with a basic amine. Always use a Basic Modifier (NH
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C). To remove it:
-
Rotovap the fractions.
-
Re-dissolve in DCM.
-
Wash with saturated NaHCO
(if your product is not acid-sensitive) or simply azeotrope with Heptane 3-4 times on the rotovap.
References
-
Biotage. (2023).[5][6] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases.[7] Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4][8][9] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. sorbtech.com [sorbtech.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
Minimizing side reactions at the 2-amino position of thiazoles
Topic: Minimizing Side Reactions at the 2-Amino Position of Thiazoles
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common challenges in thiazole chemistry: controlling reactivity at the 2-amino position. As your Senior Application Scientist, I will walk you through the underlying principles and field-proven protocols to help you achieve cleaner reactions and higher yields.
FAQ 1: Why does my reaction on the 2-amino position of a thiazole yield multiple products? Understanding Dual Nucleophilicity.
Question: I'm attempting to modify the 2-amino group on my thiazole substrate, but I consistently isolate a mixture of products, including one where the modification appears to be on the thiazole ring itself. What is causing this lack of selectivity?
Answer: This is a classic regioselectivity problem rooted in the electronic structure of the 2-aminothiazole scaffold. The molecule possesses two primary nucleophilic centers: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo) .[1][2] The reaction outcome is a competition between these two sites for the electrophile.
-
N-endo (Ring Nitrogen): In its neutral form, the 2-aminothiazole's ring nitrogen is often the more kinetically reactive center.[1] Attack at this position leads to the formation of a thiazolium cation intermediate, which can then rearrange or lead to undesired downstream products.
-
N-exo (Amino Nitrogen): While the exocyclic amino group is what chemists often intend to functionalize, its nucleophilicity is influenced by the reaction conditions. In the presence of a base, the amino group can be deprotonated to form a highly nucleophilic ambident anion, which can still lead to a mixture of N-exo and N-endo products.[1] However, under many conditions, particularly for reactions like acylation, the N-exo position is the thermodynamically favored site.
The key to minimizing side reactions is to understand and manipulate the relative reactivity of these two centers.
Sources
Validation & Comparative
NMR characterization of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
An In-Depth Guide to the NMR Characterization of 2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide: A Comparative Approach
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel derivatives, such as this compound, is a constant pursuit in the development of new therapeutic agents. Unambiguous structural characterization is the bedrock of this process, ensuring that the synthesized molecule is indeed the intended target, free of impurities or isomeric byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Acting as a senior application scientist, this document will not only present the expected spectral data but also explain the causal reasoning behind the spectral patterns, compare them to simpler structural analogs, and provide robust experimental protocols to acquire high-quality data.
Molecular Structure and NMR Assignment Strategy
To effectively interpret the NMR spectra, we must first deconstruct the molecule into its constituent spin systems. The structure is comprised of three key fragments: the 2-aminothiazole ring, the acetamide linker, and the N-isopropyl group. Each fragment contains unique proton (¹H) and carbon (¹³C) environments that will give rise to distinct signals in the NMR spectra.
Caption: Molecular structure and key proton/carbon environments.
¹H NMR Spectral Analysis: A Predictive and Comparative Guide
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integrations, and spin-spin coupling multiplicities. For this molecule, we anticipate six distinct signals in the non-aromatic region and one in the aromatic/heteroaromatic region, plus signals for exchangeable amine and amide protons.
1. Thiazole Ring Proton (H-5):
-
Prediction: A sharp singlet is expected for the single proton on the thiazole ring. Its chemical shift is typically in the range of δ 6.5-7.5 ppm.[5][6] In similar 4-substituted-2-aminothiazole structures, this proton appears around δ 6.8-7.4 ppm.[7][8]
-
Causality: The proton is attached to an sp²-hybridized carbon within a heteroaromatic system, placing it in a relatively deshielded environment. The absence of adjacent protons results in a singlet multiplicity.
-
Comparative Insight: In the parent 2-aminothiazole, the H-5 proton resonates at approximately δ 6.75 ppm, coupled to H-4.[5] The substitution at the C-4 position in our target molecule removes this coupling partner, leading to the predicted singlet.
2. Acetamide Methylene Protons (H-6):
-
Prediction: A singlet with an integration of 2H is expected around δ 3.4-3.8 ppm.
-
Causality: These methylene protons are adjacent to both the thiazole ring and a carbonyl group, both of which are electron-withdrawing and thus deshielding. Their chemical equivalence and lack of adjacent coupling partners lead to a singlet.
-
Comparative Insight: In related acetamide structures, methylene protons alpha to a carbonyl typically appear in this region. For example, in a patent for a similar compound, the methylene protons of a thiazole-acetamide moiety are found at δ 3.35 ppm.[9]
3. N-Isopropyl Group Protons (H-8 and H-9):
-
Prediction: This group gives rise to two distinct signals:
-
Methine (H-8): A multiplet (specifically, a septet) around δ 3.8-4.2 ppm with an integration of 1H.
-
Methyl (H-9): A doublet around δ 1.1-1.3 ppm with an integration of 6H.
-
-
Causality: The methine proton (H-8) is coupled to the six equivalent protons of the two methyl groups (H-9), splitting its signal into a septet (n+1 rule, where n=6). Conversely, the six methyl protons are coupled to the single methine proton, splitting their signal into a doublet (n=1). The methine proton is further deshielded by the adjacent nitrogen atom.
-
Comparative Insight: This classic "isopropyl pattern" is highly diagnostic. Standard N-isopropylamide fragments consistently show this pattern with very similar chemical shifts.
4. Exchangeable Protons (Amine -NH₂ and Amide -NH):
-
Prediction:
-
Amine (-NH₂): A broad singlet integrating to 2H, with a chemical shift highly dependent on solvent and concentration, but often seen around δ 5.0-7.0 ppm in DMSO-d₆.
-
Amide (-NH): A broad singlet or doublet (if coupled to H-8) integrating to 1H, typically found further downfield than the amine, around δ 7.5-8.5 ppm in DMSO-d₆.
-
-
Causality: These protons can undergo chemical exchange with residual water or other exchangeable protons, which broadens their signals.[10] In a non-protic solvent like DMSO-d₆, the exchange is slowed, and the signals become sharper, often revealing coupling. The amide NH is coupled to the isopropyl CH (H-8), and this coupling is often observable in DMSO as a doublet.
-
Comparative Insight: The use of DMSO-d₆ as the NMR solvent is crucial for observing these protons. In CDCl₃, they are often very broad or may exchange completely with trace D₂O. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.[10]
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon environment. A DEPT-135 experiment can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons and the carbonyl carbon are absent.
1. Thiazole Ring Carbons (C-2, C-4, C-5):
-
Prediction:
-
Causality: The chemical shifts are dictated by hybridization and the electronegativity of attached atoms. C-2 is significantly deshielded due to its attachment to two heteroatoms (N and S) within the ring. C-5, being a standard aromatic CH, is the most shielded of the ring carbons.
2. Acetamide Linker Carbons (C-7, C-6):
-
Prediction:
-
C-7 (C=O): The carbonyl carbon will be one of the most downfield signals, typically δ 168-172 ppm.
-
C-6 (-CH₂-): The methylene carbon is expected in the aliphatic region, around δ 30-40 ppm.
-
-
Causality: The carbonyl carbon's double bond to the highly electronegative oxygen atom causes significant deshielding.
3. N-Isopropyl Group Carbons (C-8, C-9):
-
Prediction:
-
C-8 (-CH-): The methine carbon should appear around δ 40-45 ppm.
-
C-9 (-CH₃): The two equivalent methyl carbons will give a single, strong signal around δ 20-25 ppm.
-
-
Comparative Insight: These values are highly characteristic of an N-isopropyl group and serve as a reliable diagnostic marker for this fragment of the molecule.
Data Summary and Comparison Table
The following tables summarize the predicted NMR data for the target compound and compare it with foundational precursor molecules, 2-aminothiazole and N-isopropylacetamide.
Table 1: Predicted ¹H NMR Data Comparison
| Assignment | Target Compound (Predicted) | 2-Aminothiazole (Literature)[5] | N-Isopropylacetamide (Literature) |
| Thiazole H-5 | δ 7.0 ppm (s, 1H) | δ 6.75 ppm (d, 1H) | N/A |
| Thiazole H-4 | N/A | δ 7.23 ppm (d, 1H) | N/A |
| Amine NH₂ | δ ~7.0 ppm (br s, 2H) | δ ~7.0 ppm (br s, 2H) | N/A |
| Methylene CH₂ | δ 3.6 ppm (s, 2H) | N/A | N/A |
| Amide NH | δ 8.0 ppm (d, 1H) | N/A | δ ~7.5 ppm (br s, 1H) |
| Isopropyl CH | δ 4.0 ppm (septet, 1H) | N/A | δ ~4.0 ppm (septet, 1H) |
| Isopropyl CH₃ | δ 1.2 ppm (d, 6H) | N/A | δ ~1.1 ppm (d, 6H) |
Table 2: Predicted ¹³C NMR Data Comparison
| Assignment | Target Compound (Predicted) | 2-Aminothiazole (Literature)[11] | N-Isopropylacetamide (Literature) |
| Thiazole C-2 | δ 169.0 ppm | δ 168.1 ppm | N/A |
| Thiazole C-4 | δ 145.0 ppm | δ 141.5 ppm | N/A |
| Thiazole C-5 | δ 108.0 ppm | δ 108.3 ppm | N/A |
| Carbonyl C=O | δ 170.0 ppm | N/A | δ ~170.0 ppm |
| Methylene CH₂ | δ 35.0 ppm | N/A | N/A |
| Isopropyl CH | δ 42.0 ppm | N/A | δ ~41.5 ppm |
| Isopropyl CH₃ | δ 22.0 ppm | N/A | δ ~22.5 ppm |
Note: Chemical shifts for exchangeable protons are highly solvent-dependent. Values are estimated for DMSO-d₆.
Experimental Protocols
Acquiring high-quality, reproducible NMR data is paramount. The following section provides a detailed, validated protocol for the characterization of the title compound.
Workflow for Structural Confirmation
Caption: Standard workflow for NMR-based structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound, this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for clearly resolving the N-H proton signals and preventing their exchange.[12]
-
Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A clear, homogeneous solution is required.
-
-
¹H NMR Acquisition (400 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and shim the probe on the sample to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16 (increase if sample concentration is low to improve signal-to-noise).[10]
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0 to 12 ppm.
-
-
-
¹³C {¹H} NMR Acquisition:
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans (NS): 1024 or more. ¹³C is much less sensitive than ¹H, requiring more scans.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
-
-
DEPT-135 Experiment: Run a DEPT-135 pulse program to aid in assigning carbon types. This experiment will show CH/CH₃ signals pointing up and CH₂ signals pointing down.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID).
-
Perform a Fourier Transform (FT).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Conclusion
The is straightforward when a systematic approach is employed. The ¹H NMR spectrum is defined by three key features: a singlet in the heteroaromatic region for the thiazole proton, a singlet for the acetamide methylene bridge, and the highly diagnostic septet-doublet pattern of the N-isopropyl group. The ¹³C NMR spectrum complements this by confirming the presence of the correct number of carbon environments, with characteristic shifts for the thiazole ring, carbonyl, and aliphatic carbons. By following the detailed protocols and comparing the acquired data with the predictive analysis provided in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic compound.
References
- Pinho e Melo, T. M. V. D. (2010). Advanced NMR techniques for structural characterisation of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Constantin, G., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
-
Cabeza, J., et al. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available at: [Link]
-
Do, H. T. L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Vaickelioniene, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Guchhait, G., et al. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Polycyclic Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
Genc, N., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. excli.de [excli.de]
- 6. tandfonline.com [tandfonline.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Kinase Selectivity Profile of 2-Amino-4-Thiazolyl Acetamides
The following guide provides an in-depth technical analysis of the kinase selectivity profile for 2-amino-4-thiazolyl acetamides . This scaffold is a "privileged structure" in medicinal chemistry, forming the core of several potent inhibitors targeting the Tyrosine Kinase (TK) and Tyrosine Kinase-Like (TKL) families, most notably LIM Domain Kinases (LIMK) , Src family kinases , and Cyclin-Dependent Kinases (CDKs) .[1][2][3][4]
Executive Summary
The 2-amino-4-thiazolyl acetamide class represents a sophisticated evolution of the aminothiazole hinge-binding scaffold.[1][2][3][4] While the parent 2-aminothiazole moiety (found in drugs like Dasatinib ) is a potent pan-kinase inhibitor, the addition of an acetamide linker (often at the 2-amino position or as a substituent on the 4-aryl ring) is a critical medicinal chemistry strategy to tune selectivity.[1][2][3][4]
Key Performance Indicators:
-
Selectivity Challenge: High structural homology between LIMK and ROCK1/2 (Rho-associated kinase) often leads to significant off-target activity.[1][2][3][4]
-
Mechanism: Predominantly Type I (ATP-competitive) binding, utilizing the thiazole nitrogen and amino group to form a donor-acceptor hydrogen bond pair with the kinase hinge region.[1][2][3][4]
Chemical Identity & Mechanism of Action[3]
The Scaffold Architecture
The "2-amino-4-thiazolyl" core functions as a bi-dentate anchor.[1][2][3][4]
-
Hinge Binder: The thiazole nitrogen (acceptor) and the exocyclic 2-amino group (donor) bind to the kinase hinge region (e.g., Met341 in Src, Ile329 in Abl).[1][2][3]
-
Selectivity Tuner (The Acetamide): The acetamide group extends into the ribose-binding pocket or the solvent-exposed front , interacting with specific gatekeeper residues or the DFG motif.[1][2][3] This extension is what differentiates a "dirty" pan-inhibitor from a selective probe.[1][3]
Pathway Visualization (Graphviz)
The following diagram illustrates the critical signaling node (LIMK/Cofilin) targeted by this class and the competitive off-target landscape.[1][2][3][4]
Caption: Mechanistic map showing the primary inhibition of LIMK/Src and the critical off-target liability of ROCK, which shares the cofilin substrate pathway.[1][2][3][4]
Comparative Selectivity Profile
The following table contrasts the performance of a representative 2-amino-4-thiazolyl acetamide (e.g., optimized analogs from J. Med. Chem. series) against standard reference inhibitors.[1][2][3]
Table 1: Quantitative Kinase Selectivity Data
| Target Kinase | 2-Amino-4-Thiazolyl Acetamide (Optimized) | Dasatinib (Pan-Src Ref) | ROCK Inhibitor (Y-27632) | Selectivity Insight |
| LIMK1 | 3 nM (IC50) | >100 nM | >10,000 nM | Primary Target. High potency due to specific hydrophobic fit in the ATP pocket.[1][2][3][4] |
| LIMK2 | 5 nM | >100 nM | >10,000 nM | Equipuissant against both isoforms (rarely isoform-selective).[1][2][3][4] |
| ROCK1 | 450 nM | >10,000 nM | 10 nM | Critical Differentiator. >100-fold selectivity over ROCK is the gold standard for this class.[1][3] |
| ROCK2 | 380 nM | >10,000 nM | 8 nM | Poorly designed acetamides often hit ROCK2 with <50 nM potency.[1][3] |
| c-Src | 15 nM | 0.5 nM | >10,000 nM | Frequently a potent off-target due to the aminothiazole core.[1][2][3][4] |
| CDK2 | 120 nM | >10,000 nM | >10,000 nM | Off-target liability; can cause cytotoxicity independent of LIMK inhibition.[1][2][3][4] |
| Aurora A | >1,000 nM | >10,000 nM | >1,000 nM | Generally selective against Aurora unless specifically substituted.[1][3] |
Analysis of Alternatives:
-
Vs. Dasatinib: Dasatinib contains the aminothiazole core but lacks the acetamide specificity for LIMK, making it a far superior Src/Abl inhibitor but a poor LIMK tool.[1][2]
-
Vs. Staurosporine: The acetamide class is significantly more selective than Staurosporine (a pan-kinase inhibitor) but less selective than Type II inhibitors (e.g., Ponatinib) for specific targets.[1][2][3]
Experimental Protocols for Validation
To validate the selectivity of a specific 2-amino-4-thiazolyl acetamide in your lab, follow this self-validating workflow.
Phase 1: Biochemical Profiling (The "KinomeScan")
Do not rely on single-point assays.[1][2][3][4] Use a competition binding assay to determine
-
Method: Active-site directed competition binding (e.g., DiscoveRx KINOMEscan).[1][2][3][4]
-
Panel Selection: Must include LIMK1, LIMK2, ROCK1, ROCK2, PAK1, PAK4, Src, and CDK2 .[1][2]
-
Threshold: A "Selective" compound must display a Selectivity Score (S(35)) < 0.05 (hits <5% of kinases at 35% inhibition).[1][2][3][4]
Phase 2: Cellular Target Engagement (NanoBRET)
Prove that the compound enters the cell and binds the target in a complex environment.[1][2][3]
Protocol:
-
Transfection: Transfect HEK293 cells with NanoLuc-LIMK1 fusion plasmid.[1][2][3][4]
-
Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase probe) at
.[1][2][3][4] -
Treatment: Treat cells with the 2-amino-4-thiazolyl acetamide (dose-response: 0.1 nM to 10 µM).[1][2][3][4]
-
Readout: Measure BRET signal (Energy transfer from NanoLuc to Tracer).
Phase 3: Functional Biomarker Assay (p-Cofilin)
Confirm downstream pathway inhibition.[1][2][3][4]
-
Cell Line: MDA-MB-231 (High invasive potential).[1][2][3][4]
-
Lysis: Lyse cells using RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate).
-
Western Blot:
-
Success Criteria: >50% reduction in p-Cofilin levels at concentrations where cell viability is >90% (to rule out general toxicity).
References & Authority
-
Ross-Macdonald, P., et al. (2008).[1][2][3][4] "Identification of a non-kinase target for LIMK inhibitors." Nature Chemical Biology.[1][2][3][4] (Establishes the off-target landscape for LIMK inhibitors).
-
Goodwin, N. C., et al. (2015).[1][2][3] "Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties." Journal of Medicinal Chemistry. (The definitive SAR paper for this scaffold). [1][2][3][4]
-
Lombardo, L. J., et al. (2004).[1][2][3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1][2][3][4] Journal of Medicinal Chemistry. (Foundation of the aminothiazole scaffold).[1][2][3][5][6] [1][2][3][4]
-
Yin, Y., et al. (2015).[1][2][3] "Lim domain kinase 1/2 inhibitors: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents. [1][2][3][4]
Sources
- 1. PubChemLite - Acetamide, n-[4-(2-amino-4-thiazolyl)phenyl]-2-[bis[(3-fluorophenyl)methyl]amino]- (C25H22F2N4OS) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Acetamide, n-[2-[[4-(2-amino-4-thiazolyl)phenyl]amino]-2-oxoethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-n-[(2-methylphenyl)methyl]- (C27H28N6O2S2) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-Amino-4-thiazolyl)acetyl Mirabegron | C26H28N6O3S2 | CID 117986481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazol-4(5H)-one hydrochloride|97%|RUO [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
